3beta,5-Dihydroxy-5alpha-stigmastan-6-one
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Overview
Description
3beta,5-Dihydroxy-5alpha-stigmastan-6-one is a naturally occurring compound with the molecular formula C29H50O3 and a molecular weight of 446.71 g/mol . It is a derivative of stigmastane, a type of steroid, and is known for its presence in various plant extracts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,5-Dihydroxy-5alpha-stigmastan-6-one typically involves the hydroxylation of stigmastane derivatives. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation at the 3beta and 5alpha positions .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification processes such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
3beta,5-Dihydroxy-5alpha-stigmastan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of stigmastane, which can have different biological and chemical properties .
Scientific Research Applications
3beta,5-Dihydroxy-5alpha-stigmastan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its role in plant metabolism and its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3beta,5-Dihydroxy-5alpha-stigmastan-6-one involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in steroid hormone pathways .
Comparison with Similar Compounds
Similar Compounds
Stigmastanol: Another stigmastane derivative with similar structural features but different hydroxylation patterns.
Stigmasterol: A closely related compound with a double bond in the side chain.
Beta-sitosterol: A common plant sterol with similar biological activities.
Uniqueness
3beta,5-Dihydroxy-5alpha-stigmastan-6-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C29H50O3 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H50O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-25,30,32H,7-17H2,1-6H3 |
InChI Key |
PMNNRRLMGLZYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C)C(C)C |
Origin of Product |
United States |
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